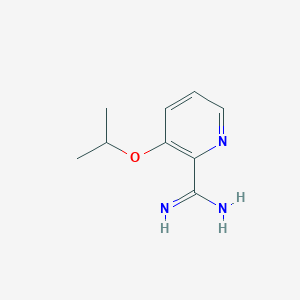

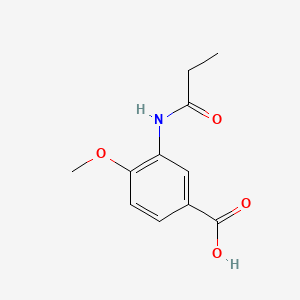

![molecular formula C24H22N4O3 B2799113 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1903717-79-2](/img/structure/B2799113.png)

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a piperidine ring, and a tetrahydroquinazoline dione group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrole and piperidine rings, for example, are five and six-membered rings, respectively, that contain nitrogen . The tetrahydroquinazoline dione group is a bicyclic structure that contains two carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl groups in the tetrahydroquinazoline dione group could potentially undergo reactions with nucleophiles . The pyrrole ring, being an aromatic system, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the carbonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Pharmacological Importance of Isoquinoline Derivatives

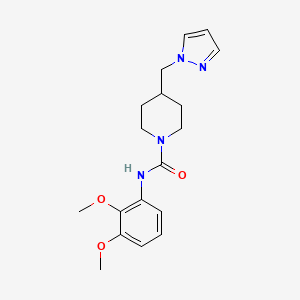

Isoquinoline derivatives, which share structural similarities with the compound through their nitrogen-containing heterocycles, have been identified for their significant biological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, etc. These compounds serve as a basis for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, highlighting the potential for the compound of interest in drug development (Danao et al., 2021).

Role in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups within compounds like the one described play a crucial role in synthesizing drugs that act on the CNS. The search for such functional groups aims at identifying lead molecules for compounds with potential CNS activity. These activities span a wide range, including effects on depression, euphoria, and convulsion, suggesting the compound's framework could be instrumental in developing novel CNS drugs (Saganuwan, 2017).

Pyrrolidine as a Versatile Scaffold

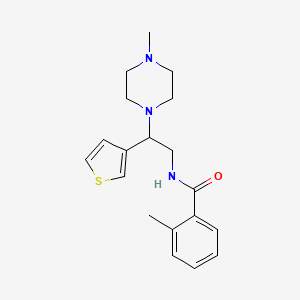

The pyrrolidine ring, a core structural element in the compound of interest, is highlighted for its widespread use in medicinal chemistry to derive compounds for treating human diseases. The non-planarity of the pyrrolidine ring due to its sp3-hybridization and its contribution to stereochemistry make it a valuable component for exploring pharmacophore space. The review of bioactive molecules characterized by the pyrrolidine ring emphasizes the scaffold's importance in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Small Molecule Antagonists and Their Applications

Research on small molecule antagonists, particularly those involving piperidine and related scaffolds, provides insights into treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structural motifs within the compound of interest are relevant to developing antagonists targeting the chemokine receptor CCR3, which plays a role in allergic inflammation. Such studies demonstrate the compound's potential applicability in discovering treatments for allergic conditions (Willems & IJzerman, 2009).

Mecanismo De Acción

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with . Many drugs work by interacting with specific proteins or enzymes in the body, and the functional groups present in this compound could potentially allow it to bind to such targets .

Safety and Hazards

Propiedades

IUPAC Name |

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-4aH-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c29-22(17-7-9-18(10-8-17)26-13-3-4-14-26)27-15-11-19(12-16-27)28-23(30)20-5-1-2-6-21(20)25-24(28)31/h1-10,13-14,19-20H,11-12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQFXAHKKIZNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3C=CC=CC3=NC2=O)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

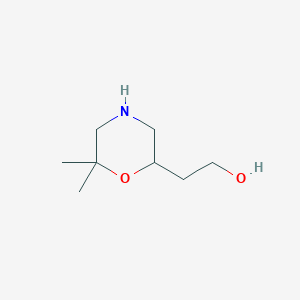

![3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2799037.png)

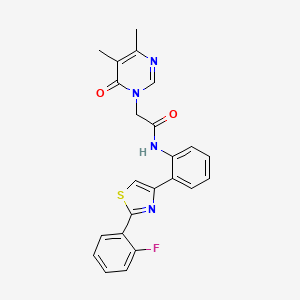

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2799038.png)

![pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2799040.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)

![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)

![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)